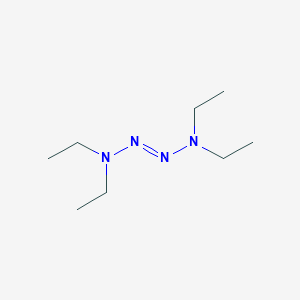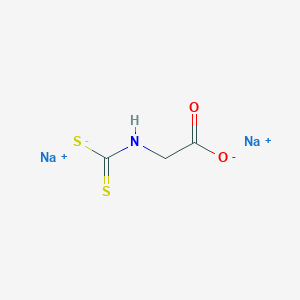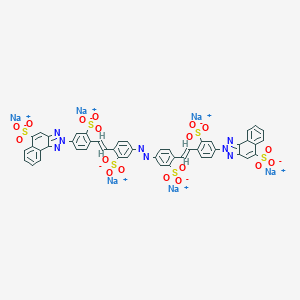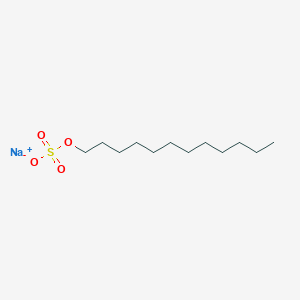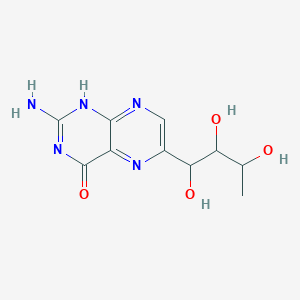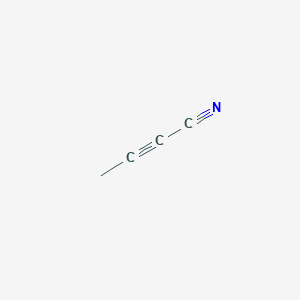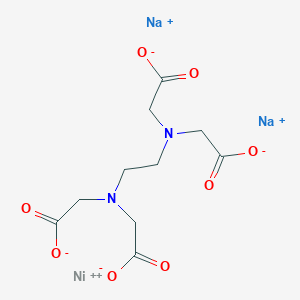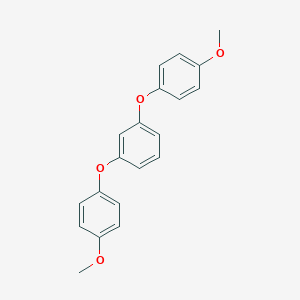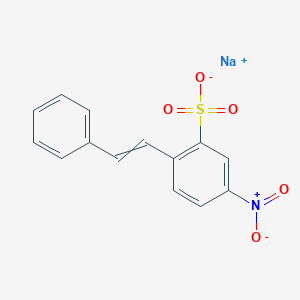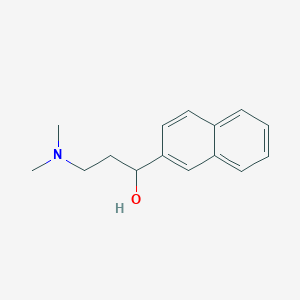
3-(Dimethylamino)-1-(naphthalen-2-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-(naphthalen-2-YL)propan-1-OL is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMNP, and it is a chiral molecule that has a naphthalene group attached to a tertiary amine. DMNP is used in various fields of research, including medicinal chemistry, organic chemistry, and biochemistry, due to its potential applications in drug discovery and development.
Mechanism Of Action
The mechanism of action of DMNP is not well understood. However, it is believed to act as a chiral auxiliary in the synthesis of various drugs. It has also been shown to bind to proteins and enzymes, thereby modulating their activity.
Biochemical And Physiological Effects
DMNP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMNP can inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that DMNP can improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using DMNP in lab experiments include its chiral nature, which makes it useful in the synthesis of chiral compounds. It is also a fluorescent probe, which makes it useful in the detection of amines. However, the limitations of using DMNP include its toxicity and potential side effects.
List of
Future Directions
1. The development of new synthetic routes for DMNP that are more efficient and environmentally friendly.
2. The study of the mechanism of action of DMNP in the inhibition of enzymes.
3. The development of new drugs based on the structure of DMNP.
4. The study of the interaction of DMNP with proteins and enzymes using advanced techniques such as X-ray crystallography and NMR spectroscopy.
5. The investigation of the potential use of DMNP as an imaging agent in medical diagnosis.
6. The study of the pharmacokinetics and pharmacodynamics of DMNP in animal models.
7. The investigation of the potential use of DMNP as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease.
8. The development of new fluorescent probes based on the structure of DMNP for the detection of other molecules.
9. The investigation of the potential use of DMNP in the field of catalysis.
10. The study of the potential side effects of DMNP and the development of new derivatives with reduced toxicity.
Synthesis Methods
The synthesis of DMNP is a complex process that involves several steps. The most common method used for the synthesis of DMNP is via reductive amination of 2-naphthaldehyde with dimethylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The product obtained is DMNP, which is further purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
DMNP has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, DMNP has been used as a chiral auxiliary in the synthesis of various drugs. It has also been used as a building block in the synthesis of various biologically active compounds. In organic chemistry, DMNP has been used as a fluorescent probe for the detection of amines. In biochemistry, DMNP has been used as a ligand for the study of protein-ligand interactions.
properties
CAS RN |
13634-66-7 |
|---|---|
Product Name |
3-(Dimethylamino)-1-(naphthalen-2-YL)propan-1-OL |
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
3-(dimethylamino)-1-naphthalen-2-ylpropan-1-ol |
InChI |
InChI=1S/C15H19NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11,15,17H,9-10H2,1-2H3 |
InChI Key |
MOCSVQOLWDFOND-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C1=CC2=CC=CC=C2C=C1)O |
Canonical SMILES |
CN(C)CCC(C1=CC2=CC=CC=C2C=C1)O |
synonyms |
3-(DIMETHYLAMINO)-1-(NAPHTHALEN-2-YL)PROPAN-1-OL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




